9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene
CAS No.: 129385-60-0
Cat. No.: VC0056253
Molecular Formula: C17H12ClNO
Molecular Weight: 281.739
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129385-60-0 |
|---|---|
| Molecular Formula | C17H12ClNO |
| Molecular Weight | 281.739 |
| IUPAC Name | 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene |
| Standard InChI | InChI=1S/C17H12ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-10H,1H3 |
| Standard InChI Key | SGWOPWVMYXQVHJ-UHFFFAOYSA-N |
| SMILES | CN1C=C2C3=CC=CC=C3OC4=C(C2=C1)C=C(C=C4)Cl |
Introduction
The compound 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene is a complex organic molecule with a unique tetracyclic structure. It is characterized by the presence of chlorine, methyl groups, and a combination of oxygen and nitrogen atoms within its framework. Below is an overview of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClNO |
| Molecular Weight | 287.76 g/mol (specific stereoisomer) |
| Synonyms | HMS3414B19, HMS3678B19, AKOS024457782 |
| PubChem CID | 73416848 (multiple stereoisomers) |
| IUPAC Name | (2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
Structural Characteristics
The compound has a tetracyclic structure integrating multiple fused rings with the following features:
-
A chlorine atom attached to an aromatic ring.
-
A methyl group positioned on a nitrogen-containing ring.
-
Oxygen incorporated into the tetracyclic framework.
The stereochemistry is significant for its biological activity and is represented by specific enantiomers such as (2R,6R) and (2S,6S).
Stereoisomers and Variants
The compound exists in multiple stereoisomeric forms:
-
(2R,6R) and (2S,6S) configurations are noted for their distinct spatial arrangements.
-
These stereoisomers may exhibit different pharmacological or chemical properties due to their three-dimensional orientation.
Computed Descriptors
-
InChI: InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2
-
SMILES: CN1C[C@@H]2C@@HC3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Molecular Weight
The molecular weight varies slightly depending on the stereoisomer:
-
287.76 g/mol for (2R,6S)-isomer.
Potential Research Directions
Given its structural complexity and resemblance to bioactive molecules:
-
Pharmacological Studies: Investigate its potential as a drug candidate for diseases such as cancer or bacterial infections.
-
Synthetic Chemistry: Explore methods for synthesizing enantiomerically pure forms of the compound.
-
Computational Modeling: Use molecular docking studies to predict interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume